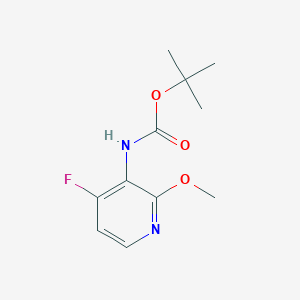
(2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring substituted with methoxy and methoxycarbonyl groups, and two benzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate typically involves multiple steps, starting from simpler organic molecules One common method involves the protection of hydroxyl groups, followed by the formation of the tetrahydrofuran ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently. The scalability of the synthesis process is crucial for industrial applications, requiring thorough optimization of reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ester groups to alcohols.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Applications De Recherche Scientifique
(2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives may have biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Diacetate
- (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dipropionate
Uniqueness
Compared to similar compounds, (2R,3R,4S,5S)-2-Methoxy-5-(methoxycarbonyl)tetrahydrofuran-3,4-diyl Dibenzoate has unique properties due to the presence of benzoate groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C21H20O8 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
methyl (2S,3S,4R,5R)-3,4-dibenzoyloxy-5-methoxyoxolane-2-carboxylate |
InChI |
InChI=1S/C21H20O8/c1-25-20(24)16-15(27-18(22)13-9-5-3-6-10-13)17(21(26-2)29-16)28-19(23)14-11-7-4-8-12-14/h3-12,15-17,21H,1-2H3/t15-,16+,17-,21-/m1/s1 |
Clé InChI |
IJJCZBRUPAHZQU-KYFSNAEOSA-N |
SMILES isomérique |
CO[C@H]1[C@@H]([C@@H]([C@H](O1)C(=O)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
SMILES canonique |
COC1C(C(C(O1)C(=O)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-4-methyl-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B13909986.png)
![3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13909990.png)
![4-(4-Tert-butoxycarbonylpiperazin-1-yl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13909997.png)

![3,7-Dioxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13910009.png)




![N-[1,3-benzodioxol-5-yl-(2-methyl-1H-indol-3-yl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13910045.png)
![[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)



